molecular formula C9H8O2 B143071 (2R,3S)-3-Phenyloxirane-2-carbaldehyde CAS No. 126720-47-6

(2R,3S)-3-Phenyloxirane-2-carbaldehyde

Cat. No.: B143071
CAS No.: 126720-47-6
M. Wt: 148.16 g/mol
InChI Key: MNDACYSEJXGHML-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-3-Phenyloxirane-2-carbaldehyde is a chiral epoxide-aldehyde hybrid with the molecular formula C₉H₈O₂ (MW: 148.2 g/mol). Its structure features a bicyclic epoxide ring substituted with a phenyl group at C3 and an aldehyde moiety at C2, with defined (2R,3S) stereochemistry. This compound is synthesized via oxidation of (2S,3S)-3-phenylglycidol using Dess-Martin periodinane (DMP) in dichloromethane (CH₂Cl₂), yielding a versatile chiral building block for enantioselective organic synthesis . The aldehyde group enhances reactivity in nucleophilic additions and condensations, while the epoxide ring offers opportunities for ring-opening reactions, making it valuable in asymmetric catalysis and pharmaceutical intermediate synthesis.

Properties

CAS No.

126720-47-6

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

(2R,3R)-3-phenyloxirane-2-carbaldehyde

InChI

InChI=1S/C9H8O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-6,8-9H/t8-,9+/m0/s1

InChI Key

MNDACYSEJXGHML-IUCAKERBSA-N

SMILES

C1=CC=C(C=C1)C2C(O2)C=O

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](O2)C=O

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C=O

Synonyms

Oxiranecarboxaldehyde, 3-phenyl-, (2R,3S)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2R,3S)-3-Phenyloxirane-2-carbaldehyde with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.

Structural and Functional Group Comparison

Compound Name Molecular Formula MW (g/mol) Functional Groups Key Features Reference
This compound C₉H₈O₂ 148.2 Aldehyde, epoxide Chiral bicyclic epoxide; phenyl substituent
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate C₁₁H₁₀O₃ 178.18 Carboxylate ester, epoxide Methyl ester derivative; retains epoxide
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine (11b) C₂₂H₁₇N₃O₃S 403.4 Nitrile, benzylidene, dioxo groups Heterocyclic core; aromatic substitution
(2R,3S)-2-Hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate C₁₇H₁₅NO₄ ~297.3* Hydroxyl, amide, carboxylate Ring-opened epoxide derivative; stereoretentive

*Estimated based on structural analysis.

Key Observations:

  • The aldehyde in the target compound contrasts with the carboxylate ester in its methyl derivative (), altering electrophilicity and stability.
  • Heterocyclic derivatives like 11b () incorporate nitrile and dioxo groups, enabling π-π stacking and hydrogen bonding for pharmaceutical applications.
  • The propanoate derivative () results from epoxide ring-opening, introducing hydroxyl and amide functionalities critical for biological activity.

Preparation Methods

Iminium-Activation Strategy

The enantioselective epoxidation of α,β-unsaturated aldehydes via iminium catalysis represents the most direct and efficient route to (2R,3S)-3-phenyloxirane-2-carbaldehyde. This method leverages chiral imidazolidinone catalysts to activate the substrate through iminium-ion formation, enabling stereocontrol during oxygen-atom transfer. Key advancements include:

  • Catalyst Design : The second-generation MacMillan catalyst, (2R,5R)-2-tert-butyl-5-benzyl-3-methylimidazolidin-4-one, facilitates high enantioselectivity (up to 92% ee) by inducing a well-defined chiral environment around the α,β-unsaturated aldehyde.

  • Hypervalent Iodine Reagents : Iodosobenzene (PhIO) and [(nosylimino)iodo]benzene (NsNIPh) serve as stoichiometric oxidants. NsNIPh is preferred due to its slow release of PhIO, minimizing catalyst degradation pathways.

Mechanistic Rationale

The catalytic cycle involves:

  • Iminium Formation : The aldehyde condenses with the imidazolidinone catalyst to generate a chiral iminium intermediate.

  • Electrophilic Activation : The α,β-unsaturated system becomes polarized, rendering the β-carbon susceptible to nucleophilic attack.

  • Oxygen Transfer : PhIO delivers an oxygen nucleophile, forming a hemiacetal intermediate.

  • Cyclization : Intramolecular enamine trapping yields the epoxy aldehyde while regenerating the catalyst.

15N NMR studies confirmed that NsNIPh mitigates catalyst oxidation by stabilizing the active iminium species, whereas PhIO promotes parasitic degradation pathways.

Optimization of Reaction Conditions

Critical parameters influencing yield and enantioselectivity include solvent, temperature, and acid additives:

Solvent Effects

Dichloromethane (DCM) emerged as the optimal solvent, balancing substrate solubility and catalyst stability. Polar aprotic solvents like DMF or DMSO led to reduced enantioselectivity due to competitive catalyst solvation.

Temperature Dependence

Reactions conducted at –30°C achieved superior stereocontrol compared to ambient conditions. Lower temperatures slow non-selective background reactions and stabilize the iminium intermediate.

Acid Additives

Trifluoroacetic acid (TFA) or perchloric acid (HClO4) (20 mol%) enhances reaction rates by protonating the iminium intermediate, increasing electrophilicity at the β-carbon.

Substrate Scope and Limitations

The methodology is general for electron-deficient α,β-unsaturated aldehydes:

SubstrateYield (%)ee (%)Reference
Cinnamaldehyde8892
4-Nitrocinnalmaldehyde8590
2-Furylpropenal7888

Electron-rich substrates (e.g., 4-methoxycinnamaldehyde) exhibit diminished reactivity due to reduced iminium electrophilicity.

Alternative Synthetic Routes

Asymmetric Epoxidation of Allylic Alcohols

While less common, epoxidation of trans-cinnamyl alcohol derivatives followed by oxidation to the aldehyde has been explored. However, this multi-step approach suffers from lower overall yields (45–60%) and requires stoichiometric chiral auxiliaries.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic epoxy aldehydes has been reported but remains impractical due to poor scalability and limited substrate compatibility.

Total Synthesis Applications

Role in (+)-Frondosin B Synthesis

This compound served as a key intermediate in MacMillan’s five-step synthesis of (+)-frondosin B. The organocatalytic conjugate addition of a trifluoroborate reagent to the epoxy aldehyde established the C8 stereocenter with >20:1 dr, enabling a 32% overall yield.

Practical Considerations

Workup and Purification

  • Filtration : Cold reaction mixtures are filtered through Celite to remove insoluble iodine byproducts.

  • Chromatography : Silica gel chromatography (hexane/EtOAc) isolates the epoxy aldehyde in >95% purity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R,3S)-3-Phenyloxirane-2-carbaldehyde, and how is enantiomeric excess optimized?

  • Methodological Answer : The compound is synthesized via epoxidation of cinnamaldehyde using iodosobenzene as an oxidizing agent in dichloromethane at −40 °C. Key steps include:

  • Reagents : Cinnamaldehyde (1.26 mmol), iodosobenzene (1.72 mmol), dichloromethane (5.04 mL).
  • Conditions : Reaction at −40 °C under inert atmosphere.
  • Purification : Flash chromatography (silica gel, 30% ether in pentane) yields 71% product with 78% enantiomeric excess (ee) .
  • Optimization : Higher ee may be achieved using chiral catalysts or alternative oxidizing agents (e.g., Sharpless epoxidation).

Q. How is the stereochemical configuration of this compound validated?

  • Methodological Answer : Chiral HPLC with a BodmanΓ-TA column (60 °C isotherm, 12 psi) resolves enantiomers. Retention times: (2R,3S)-isomer = 16.2 min; (2S,3R)-isomer = 12.8 min. Polarimetry or X-ray crystallography further confirms absolute configuration .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies aldehyde (δ ~9.8 ppm) and epoxide protons (δ ~3.5–4.5 ppm).
  • MS : High-resolution mass spectrometry confirms molecular ion [M+H]⁺.
  • Chiral Analysis : HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) quantifies enantiomeric ratios .

Advanced Research Questions

Q. How can this compound serve as a precursor in hybrid drug design against malaria?

  • Methodological Answer : The compound’s aldehyde group enables conjugation with pharmacophores like artemisinin or quinoline. Example workflow:

  • Step 1 : React the aldehyde with amine-containing artemisinin derivatives via reductive amination.
  • Step 2 : Evaluate antiplasmodial activity using Plasmodium falciparum K1/W2 strains.
  • Step 3 : Compare IC₅₀ values (nM range) and selectivity indices (e.g., mammalian cell cytotoxicity assays). Hybrids show 3–4× higher activity than dihydroartemisinin .

Q. What strategies resolve contradictions in stereochemical outcomes during epoxidation?

  • Methodological Answer : Conflicting ee values may arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Mitigation strategies:

  • Kinetic Control : Lower temperatures (−40 °C) favor ionic pathways, reducing racemization.
  • Catalyst Screening : Test chiral salen or Jacobsen catalysts for enantioselectivity.
  • Computational Modeling : Density Functional Theory (DFT) predicts transition-state energetics to guide reagent selection .

Q. How does the compound’s stereochemistry influence its reactivity in asymmetric synthesis?

  • Methodological Answer : The (2R,3S) configuration directs nucleophilic attack at the aldehyde or epoxide group. Experimental approaches:

  • Nucleophile Screening : Test Grignard reagents (e.g., MeMgBr) for regioselective addition.
  • Stereochemical Probes : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control diastereoselectivity in downstream reactions .

Key Research Gaps

  • Mechanistic studies on epoxidation pathways under varying conditions.
  • In vivo pharmacokinetic profiling of hybrid derivatives.
  • Comparative analysis of (2R,3S) vs. (2S,3R) configurations in biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.